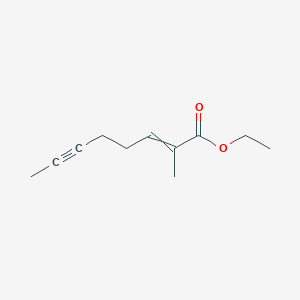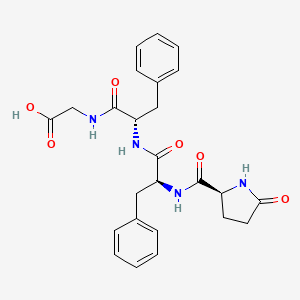![molecular formula C8H18ClNO3SSi B14384179 4-[Chloro(trimethylsilyl)methanesulfonyl]morpholine CAS No. 88534-29-6](/img/structure/B14384179.png)
4-[Chloro(trimethylsilyl)methanesulfonyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[Chloro(trimethylsilyl)methanesulfonyl]morpholine is a chemical compound that features a morpholine ring substituted with a chloro(trimethylsilyl)methanesulfonyl group
Preparation Methods
The synthesis of 4-[Chloro(trimethylsilyl)methanesulfonyl]morpholine typically involves the reaction of morpholine with chloro(trimethylsilyl)methanesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4-[Chloro(trimethylsilyl)methanesulfonyl]morpholine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[Chloro(trimethylsilyl)methanesulfonyl]morpholine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[Chloro(trimethylsilyl)methanesulfonyl]morpholine involves its interaction with specific molecular targets. The chloro(trimethylsilyl)methanesulfonyl group can react with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
4-[Chloro(trimethylsilyl)methanesulfonyl]morpholine can be compared with other similar compounds, such as:
Methanesulfonyl Chloride: A simpler sulfonyl chloride compound used in similar applications.
Tosyl Chloride: Another sulfonyl chloride used in organic synthesis.
Trimethylsilyl Chloride: A compound used for silylation reactions in organic chemistry.
The uniqueness of this compound lies in its combination of a morpholine ring with a chloro(trimethylsilyl)methanesulfonyl group, providing distinct reactivity and applications compared to other sulfonyl chlorides.
Properties
CAS No. |
88534-29-6 |
|---|---|
Molecular Formula |
C8H18ClNO3SSi |
Molecular Weight |
271.84 g/mol |
IUPAC Name |
[chloro(morpholin-4-ylsulfonyl)methyl]-trimethylsilane |
InChI |
InChI=1S/C8H18ClNO3SSi/c1-15(2,3)8(9)14(11,12)10-4-6-13-7-5-10/h8H,4-7H2,1-3H3 |
InChI Key |
QHQCCWDGQYQQMF-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C(S(=O)(=O)N1CCOCC1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


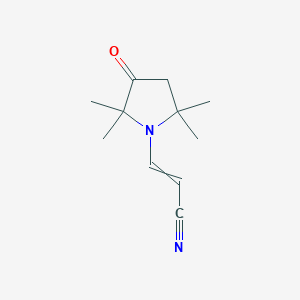
![Thiirane, [(1-methylethoxy)methyl]-](/img/structure/B14384099.png)

![1-[2-(2,5-Dichloro-4-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14384111.png)
![Methyl 8-[4-(2-amino-2-oxoethyl)phenoxy]octanoate](/img/structure/B14384128.png)
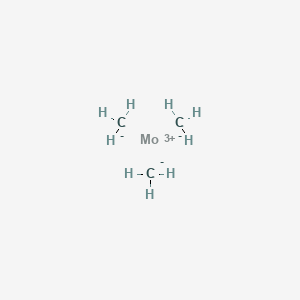

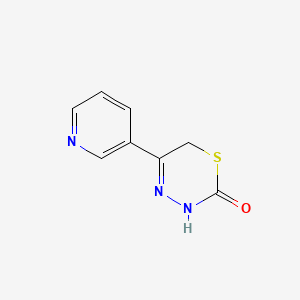
![2,2,2-Trifluoro-N-[4-oxo-4-(piperidin-1-YL)butyl]acetamide](/img/structure/B14384154.png)



